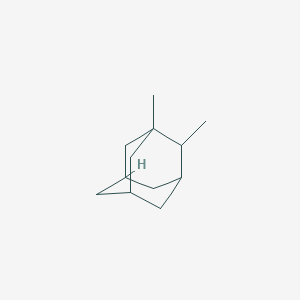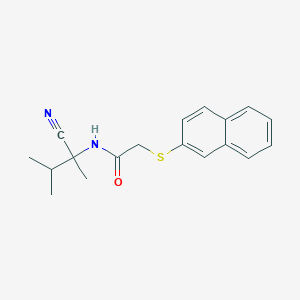![molecular formula C16H17BF2O3 B13358992 {4-[2-(4-Ethoxyphenyl)ethyl]-2,6-difluorophenyl}boronic acid CAS No. 138525-75-4](/img/structure/B13358992.png)
{4-[2-(4-Ethoxyphenyl)ethyl]-2,6-difluorophenyl}boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(4-Ethoxyphenethyl)-2,6-difluorophenyl)boronic acid is an organoboron compound that has garnered interest due to its potential applications in organic synthesis and medicinal chemistry. The presence of both ethoxy and difluorophenyl groups in its structure contributes to its unique chemical properties, making it a valuable reagent in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-(4-Ethoxyphenethyl)-2,6-difluorophenyl)boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-ethoxyphenethyl bromide and 2,6-difluorophenylboronic acid.
Grignard Reaction: The 4-ethoxyphenethyl bromide undergoes a Grignard reaction with magnesium in anhydrous ether to form the corresponding Grignard reagent.
Coupling Reaction: The Grignard reagent is then coupled with 2,6-difluorophenylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), under Suzuki-Miyaura coupling conditions.
Hydrolysis: The resulting product is hydrolyzed to yield (4-(4-Ethoxyphenethyl)-2,6-difluorophenyl)boronic acid.
Industrial Production Methods: Industrial production of (4-(4-Ethoxyphenethyl)-2,6-difluorophenyl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: (4-(4-Ethoxyphenethyl)-2,6-difluorophenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The boronic acid group can participate in substitution reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), are used in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Phenols or quinones.
Reduction: Hydroxylated derivatives.
Substitution: Various biaryl compounds.
科学研究应用
(4-(4-Ethoxyphenethyl)-2,6-difluorophenyl)boronic acid has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Biology: The compound is employed in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: It is investigated for its role in the development of pharmaceuticals, especially in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of advanced materials, such as polymers and electronic components.
作用机制
The mechanism of action of (4-(4-Ethoxyphenethyl)-2,6-difluorophenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl and amino groups in proteins and enzymes, leading to inhibition or modulation of their activity. This interaction is crucial in the design of enzyme inhibitors and receptor modulators.
相似化合物的比较
- (4-(4-Methoxyphenethyl)-2,6-difluorophenyl)boronic acid
- (4-(4-Ethoxyphenyl)-2,6-difluorophenyl)boronic acid
- (4-(4-Ethoxyphenethyl)-3,5-difluorophenyl)boronic acid
Comparison:
- Uniqueness: (4-(4-Ethoxyphenethyl)-2,6-difluorophenyl)boronic acid is unique due to the presence of both ethoxy and difluorophenyl groups, which enhance its reactivity and stability in chemical reactions.
- Reactivity: The compound exhibits higher reactivity in Suzuki-Miyaura coupling reactions compared to its analogs, making it a preferred choice in organic synthesis.
- Applications: Its unique structure allows for broader applications in medicinal chemistry and material science.
属性
CAS 编号 |
138525-75-4 |
|---|---|
分子式 |
C16H17BF2O3 |
分子量 |
306.1 g/mol |
IUPAC 名称 |
[4-[2-(4-ethoxyphenyl)ethyl]-2,6-difluorophenyl]boronic acid |
InChI |
InChI=1S/C16H17BF2O3/c1-2-22-13-7-5-11(6-8-13)3-4-12-9-14(18)16(17(20)21)15(19)10-12/h5-10,20-21H,2-4H2,1H3 |
InChI 键 |
KWSKPCVSQYYICT-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C=C(C=C1F)CCC2=CC=C(C=C2)OCC)F)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide](/img/structure/B13358914.png)
![2-{4-bromo-2-[(isopropylamino)methyl]phenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B13358933.png)
![2-Oxo-2-[(propan-2-yl)amino]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13358941.png)
![2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B13358946.png)

![6-(2-Fluorophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358968.png)

![8-Phenyl-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine](/img/structure/B13358977.png)
![2,8-Dibromo-6h,12h-5,11-methanodibenzo[b,f][1,5]diazocine](/img/structure/B13358980.png)
![7-methyl-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13358982.png)

![6-(4-Ethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358988.png)
![3-(4-hydroxyquinazolin-2-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]propanamide](/img/structure/B13358989.png)

